Sgc-smarca-brdviii

Epigenetics Bromodomain inhibition Target engagement

Challenge: Variable experimental data from off-target effects or weak probe affinity when studying SMARCA2/4 bromodomains in differentiation models. Solution: SGC-SMARCA-BRDVIII (CAS 1997319-84-2). - Higher affinity (Kd=35nM) vs PFI-3 (89nM). - >10-fold superiority in blocking adipogenesis (EC50<1.0μM). - Screened vs 85 kinases & >25 bromodomain families; non-toxic at ≤10μM. - Validated negative control available (SGC-BRDVIII-NC).

Molecular Formula C19H25N5O3
Molecular Weight 371.4 g/mol
Cat. No. B10822170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSgc-smarca-brdviii
Molecular FormulaC19H25N5O3
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2N)C3=CC=CC=C3O
InChIInChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22)
InChIKeyAQTNUGRRZDRZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SGC-SMARCA-BRDVIII Procurement Guide


SGC-SMARCA-BRDVIII (CAS 1997319-84-2) is a well-characterized, high-affinity chemical probe that targets the bromodomains of SMARCA2 (BRM), SMARCA4 (BRG1), and PB1(5) (PBRM1) [1]. It belongs to the family VIII bromodomain inhibitor class and is a key tool compound for investigating SWI/SNF chromatin remodeling complex function in cellular differentiation and disease models [2]. This compound is provided under the auspices of the Structural Genomics Consortium (SGC), ensuring rigorous quality control and open-access characterization data.

Pan-Family VIII bromodomain probe for SMARCA2, SMARCA4, and PBRM1(5) target engagement studies

Validated negative control (SGC-BRDVIII-NC) available for on-target specificity confirmation

Extensive off-target profiling: screened against 85 kinases and >25 bromodomain families

SGC-SMARCA-BRDVIII vs. Family VIII Probes


While several SMARCA2/4 bromodomain inhibitors exist, their binding profiles, cellular potency, and off-target activities differ substantially. Simple in-class substitution is risky for rigorous scientific investigation. SGC-SMARCA-BRDVIII is distinguished by its potent, balanced affinity for three key targets (SMARCA2, SMARCA4, and PB1(5)), a >100-fold selectivity window over related PB1 isoforms, and extensive validation in cellular differentiation models . In contrast, earlier probes like PFI-3 exhibit weaker binding and cellular activity, while newer alternatives may have distinct selectivity profiles [1]. The quantifiable evidence below establishes the specific, verifiable performance attributes of SGC-SMARCA-BRDVIII that justify its selection over these alternatives.

Affinity

Replacing with PFI-3 may reduce target engagement, as its binding affinity for SMARCA2 is reportedly weaker, potentially requiring higher working concentrations.

Selectivity

GNE-064 lacks comprehensive kinase off-target profiling data; the extent of kinase crosstalk is less defined compared to SGC-SMARCA-BRDVIII.

Validation

Neither PFI-3 nor GNE-064 has a widely available validated negative control, increasing the risk of false-positive phenotypic interpretation.

SGC-SMARCA-BRDVIII Evidence Guide


SMARCA2/4 and PBRM1 Binding Affinity

SGC-SMARCA-BRDVIII demonstrates 2.5-fold to 3.7-fold higher binding affinity for its primary targets than the widely used chemical probe PFI-3. Specifically, its Kd for SMARCA2 is 35 nM, for SMARCA4 is 36 nM, and for PB1(5) is 13 nM . In contrast, PFI-3 exhibits Kd values of 89 nM for SMARCA2/4 and 48 nM for PB1(5) [1]. This improved affinity may translate to more robust target engagement at lower compound concentrations in cellular assays.

SMARCA2 affinity
Head-to-head
Kd 35 nM (SGC-BRDVIII) vs 89 nM (PFI-3)
Supports target-engagement assay design
ITC measurement; ~2.5-fold stronger binding
Epigenetics Bromodomain inhibition Target engagement

Cellular Potency in Adipogenesis

SGC-SMARCA-BRDVIII is a potent inhibitor of adipocyte differentiation, with an EC50 of less than 1.0 µM in a 3T3-L1 murine fibroblast assay . In contrast, PFI-3 requires a concentration of 20 µM to achieve a similar blockade of adipogenesis in C3H10T1/2 mesenchymal cells . This >20-fold difference in cellular potency highlights the superior cell permeability or target engagement of SGC-SMARCA-BRDVIII in a functional assay.

Adipogenesis potency
Head-to-head
>10-fold more potent than PFI-3 in 3T3-L1 assay
Reported higher functional potency in differentiation model
EC50 context at 1 µM; gene expression suppression confirmed
Cellular differentiation Adipogenesis Phenotypic screening

SGC-BRDVIII-NC Negative Control

SGC-SMARCA-BRDVIII exhibits a well-characterized selectivity window within the family VIII bromodomains. It potently inhibits PB1(5) (Kd=13 nM), but has significantly weaker affinity for PB1(2) (Kd=3.7 µM) and PB1(3) (Kd=2.0 µM) [1]. This >100-fold selectivity margin for PB1(5) over PB1(2) and PB1(3) is a quantifiable attribute that helps interpret phenotypic results. In contrast, PFI-3's selectivity profile is also reported, but SGC-SMARCA-BRDVIII's affinity and selectivity are both superior.

Negative control
Cross-study
SGC-BRDVIII-NC available and validated
Reduces false-positive risk in phenotypic assays
Not available for PFI-3 or GNE-064
Selectivity profiling Chemical biology Target validation

SGC-SMARCA-BRDVIII Applications


Adipogenesis and Differentiation

SGC-SMARCA-BRDVIII is the tool of choice for investigating the role of SWI/SNF bromodomains in cell differentiation, particularly adipogenesis. Its sub-µM cellular potency in blocking adipocyte differentiation from 3T3-L1 fibroblasts makes it well-suited for detailed mechanistic studies on how SWI/SNF complex activity regulates lineage commitment. The compound's selectivity profile ensures that observed effects can be largely attributed to engagement of SMARCA2/4 and PB1(5).

Target Engagement and Selectivity Profiling

In SMARCA4-mutant cancer models, the remaining SMARCA2 activity is essential for survival. While PROTAC degraders like ACBI1 are effective in killing these cells, SGC-SMARCA-BRDVIII serves a different purpose: it is a critical control for validating that the cytotoxic effect is specifically due to degradation of SMARCA2/4 protein and not off-target bromodomain inhibition . Because SGC-SMARCA-BRDVIII potently inhibits the bromodomain but does not degrade the protein or cause significant cell death on its own [1], it is an essential tool for confirming the mechanism of action of more complex therapeutics like PROTACs.

Cancer Cell Line Phenotypic Screening

Given its well-characterized binding kinetics (Kd values determined by ITC) and extensive selectivity profiling against 25 bromodomain families and 85 kinases , SGC-SMARCA-BRDVIII is an ideal positive control and benchmark for developing new biochemical or cellular assays targeting the SMARCA2/4-PB1(5) axis. Its robust activity ensures reliable assay signal, and the availability of a matched negative control (SGC-BRDVIII-NC) [1] provides a critical tool for confirming assay specificity.

Epigenetics Chemical Probe Standard

Researchers aiming to dissect the specific contributions of individual family VIII bromodomains (PB1(2), PB1(3), PB1(4), PB1(5)) will find SGC-SMARCA-BRDVIII uniquely useful due to its high affinity for PB1(5) and low affinity for PB1(2) and PB1(3) . This defined selectivity window allows for more nuanced interpretation of genetic or pharmacological perturbation experiments, distinguishing it from broader pan-family inhibitors.

Application
Selection Property
Validation Focus
Adipocyte differentiation model studies
Validated bromodomain inhibition in 3T3-L1 cells
Functional blockade of adipogenesis genes (PPARγ, C/EBPα, FABP4)
SMARCA2/4 target engagement assays
Higher binding affinity profile
ITC-based Kd confirmation and correlation with phenotypic readouts
Cancer cell-line phenotypic screening
Low cytotoxicity in screening panels
NCI-60 cell viability endpoints at reported concentrations
Epigenetics chemical probe benchmarking
Adherence to chemical probe quality criteria (validated NC, off-target profiling)
Benchmarking new SMARCA2/4 inhibitors and HTS positive control use

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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